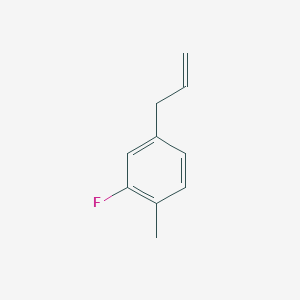

3-(3-Fluoro-4-methylphenyl)-1-propene

Description

BenchChem offers high-quality 3-(3-Fluoro-4-methylphenyl)-1-propene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Fluoro-4-methylphenyl)-1-propene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-1-methyl-4-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F/c1-3-4-9-6-5-8(2)10(11)7-9/h3,5-7H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWHLXIDAHDMNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC=C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374614 | |

| Record name | 3-(3-Fluoro-4-methylphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842124-26-9 | |

| Record name | 3-(3-Fluoro-4-methylphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of 3-(3-Fluoro-4-methylphenyl)-1-propene"

Technical Whitepaper: Strategic Synthesis of 3-(3-Fluoro-4-methylphenyl)-1-propene

Executive Summary

3-(3-Fluoro-4-methylphenyl)-1-propene (CAS 842124-26-9) serves as a critical fluorinated building block in the development of next-generation agrochemicals (pyrethroids) and pharmaceutical candidates (kinase inhibitors). The incorporation of the fluorine atom at the meta position relative to the allyl chain modulates metabolic stability by blocking P450 oxidation sites, while the allyl group provides a versatile handle for further functionalization (e.g., olefin metathesis, epoxidation, or hydroboration).

This guide details two distinct, self-validating synthetic pathways:

-

Route A (The "Gold Standard"): Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. Recommended for high-value, gram-to-kilogram scale synthesis requiring high functional group tolerance.

-

Route B (The "Classic"): Grignard Allylation (Kumada-type). Recommended for cost-sensitive, bulk preparation where anhydrous conditions can be strictly maintained.

Retrosynthetic Analysis

To design a robust synthesis, we must deconstruct the target molecule into available precursors. The strategic disconnection occurs at the

Strategic Disconnection:

-

Path A: Disconnection to an aryl boronic acid and an allyl electrophile.

-

Path B: Disconnection to an aryl nucleophile (Grignard) and an allyl electrophile.

Figure 1: Retrosynthetic disconnection strategies for CAS 842124-26-9.

Methodology A: Palladium-Catalyzed Suzuki-Miyaura Coupling

This route utilizes the cross-coupling of 3-fluoro-4-methylphenylboronic acid with allyl bromide . This method is superior due to its mild conditions and avoidance of highly reactive organometallics.

Mechanism: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition of allyl bromide, transmetallation with the activated boronate, and reductive elimination to release the product.

Reagent Table

| Component | Role | Equiv. | Notes |

| 3-Fluoro-4-methylphenylboronic acid | Nucleophile | 1.0 | Limiting reagent. |

| Allyl Bromide | Electrophile | 1.2 | Excess ensures complete conversion. |

| Pd(PPh₃)₄ | Catalyst | 0.03 | Tetrakis(triphenylphosphine)palladium(0). Air sensitive. |

| K₂CO₃ (2M aq) | Base | 3.0 | Activates the boronic acid to the boronate species. |

| THF / Toluene (1:1) | Solvent | - | Degassed. |

Step-by-Step Protocol

-

System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Cool under a stream of Argon.

-

Solvent Degassing: In a separate flask, sparge the THF/Toluene mixture with Argon for 30 minutes. Critical: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.

-

Charge Reagents: Add 3-fluoro-4-methylphenylboronic acid (1.0 equiv) and Pd(PPh₃)₄ (3 mol%) to the reaction flask under Argon counter-flow.

-

Addition: Cannulate the degassed solvent into the reaction flask. Add Allyl Bromide (1.2 equiv) via syringe. Finally, add the degassed 2M K₂CO₃ solution.

-

Reaction: Heat the biphasic mixture to 70°C with vigorous stirring (800 rpm). Monitor by TLC (Hexane/EtOAc 95:5) or GC-MS. Reaction typically completes in 4–6 hours.

-

Workup: Cool to room temperature. Dilute with diethyl ether. Separate layers. Extract aqueous layer 2x with ether. Wash combined organics with brine, dry over MgSO₄, and concentrate.

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura allylation.

Methodology B: Grignard Allylation (Kumada-Type)

This route involves the generation of the Grignard reagent from 4-bromo-2-fluorotoluene followed by nucleophilic attack on allyl bromide. This method is cost-effective but requires strict anhydrous conditions.

Reagent Table

| Component | Role | Equiv. | Notes |

| 4-Bromo-2-fluorotoluene | Precursor | 1.0 | Starting aryl halide.[1] |

| Magnesium Turnings | Reagent | 1.1 | Activated with iodine crystal. |

| Allyl Bromide | Electrophile | 1.2 | Added slowly to prevent Wurtz coupling. |

| THF (Anhydrous) | Solvent | - | Distilled over Na/Benzophenone. |

Step-by-Step Protocol

-

Activation: In a dry 3-neck flask under N₂, add Mg turnings and a single crystal of iodine. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.

-

Grignard Formation: Add 10% of the 4-bromo-2-fluorotoluene solution in THF. Wait for exotherm (initiation). Once initiated, add the remaining aryl halide dropwise to maintain a gentle reflux. Reflux for 1 hour to ensure complete formation of (3-fluoro-4-methylphenyl)magnesium bromide .

-

Cooling: Cool the Grignard solution to 0°C using an ice bath.

-

Allylation: Add a solution of Allyl Bromide (1.2 equiv) in THF dropwise over 30 minutes. Causality: Rapid addition causes the Grignard to couple with itself (homocoupling) or the allyl bromide to couple with itself.

-

Completion: Allow to warm to room temperature and stir for 12 hours.

-

Quench: Pour carefully into saturated NH₄Cl solution at 0°C. Extract with pentane or ether.

Purification & Characterization (Self-Validating System)

Regardless of the route chosen, the crude oil requires purification to remove homocoupled byproducts (e.g., biaryls or 1,5-hexadiene).

Purification Protocol:

-

Method: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: 100% Hexanes (The product is non-polar).

-

Yield Expectations: Route A (85-92%); Route B (70-80%).

Characterization Data (Expected):

-

Physical State: Colorless oil.

-

Boiling Point: ~181°C (Predicted).

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.10 (t, 1H, Ar-H), 6.85 (d, 1H, Ar-H), 6.80 (d, 1H, Ar-H) [Aromatic region].

-

δ 5.95 (m, 1H, -CH=), 5.10 (m, 2H, =CH₂).

-

δ 3.35 (d, 2H, Ar-CH₂-).

-

δ 2.25 (s, 3H, Ar-CH₃).

-

-

¹⁹F NMR: Single peak around -115 to -120 ppm (confirming integrity of the C-F bond).

Safety & Handling

-

Allyl Bromide: Lachrymator, highly toxic, and flammable. Handle only in a functioning fume hood.

-

Fluorinated Aromatics: Generally skin irritants.[2] Wear nitrile gloves.

-

Palladium Waste: Heavy metal waste must be segregated.

References

-

Transition Metal-Catalyzed Cross-Coupling: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

-

Allylation Mechanisms: Standley, E. A.; Jamison, T. F. "Simplifying Nickel(0) Catalysis: An Air-Stable Nickel Precatalyst for the Suzuki-Miyaura Coupling of Aryl Boronic Acids with Alkyl Halides." Journal of the American Chemical Society, 2013 , 135(5), 1585–1592. Link

-

Grignard Allylation: Benkeser, R. A. "The Grignard Reaction.[3] Preparation of Allylbenzene." Organic Syntheses, 1973 , Coll. Vol. 5, p.998. Link

-

Fluorinated Intermediates: ChemicalBook Entry for CAS 842124-26-9.[4] Link

Sources

"CAS number 842124-26-9 properties"

The following technical guide provides an in-depth analysis of CAS 842124-26-9, identified as 3-(3-Fluoro-4-methylphenyl)-1-propene . This document is structured for researchers and drug development professionals, focusing on its utility as a high-value fluorinated synthon in medicinal chemistry.

3-(3-Fluoro-4-methylphenyl)-1-propene: A Strategic Fluorinated Synthon[1]

Executive Summary

CAS 842124-26-9 (3-(3-Fluoro-4-methylphenyl)-1-propene) is a specialized chemical intermediate utilized in the synthesis of complex pharmaceutical ingredients (APIs).[1] Characterized by a terminal alkene handle and a specific 3-fluoro-4-methyl substitution pattern on the aromatic ring, this molecule serves as a critical "scaffold modifier" in lead optimization.

In drug discovery, this moiety is valued for its ability to modulate metabolic stability (via fluorine blockade) and lipophilicity without significantly altering steric bulk. This guide details its physicochemical properties, synthetic utility, and handling protocols required for high-integrity research environments.

Physicochemical Properties

The following data aggregates experimental and predicted values essential for analytical characterization and reaction planning.

| Property | Value | Technical Note |

| Chemical Name | 3-(3-Fluoro-4-methylphenyl)-1-propene | IUPAC nomenclature |

| Molecular Formula | C₁₀H₁₁F | |

| Molecular Weight | 150.19 g/mol | |

| Exact Mass | 150.0845 | Useful for HRMS validation |

| Appearance | Colorless to pale yellow liquid | May darken upon oxidation |

| Boiling Point | ~195°C (Predicted) | Vacuum distillation recommended |

| Density | 0.98 ± 0.05 g/cm³ | |

| LogP | ~3.3 (Predicted) | High lipophilicity; non-polar solvent compatible |

| Solubility | Soluble in DCM, THF, EtOAc | Insoluble in water |

| Flash Point | >60°C | Flammable liquid handling required |

Mechanism of Utility: The Fluorine Effect in MedChem

While CAS 842124-26-9 is not a drug itself, its structural features function as a "pharmacophore enabler." The strategic placement of the fluorine atom and the methyl group provides specific advantages in ligand-target binding.

3.1 Metabolic Stability & Binding

-

Metabolic Blockade: The fluorine atom at the meta position (relative to the allyl chain) and the methyl group at the para position block common sites of CYP450-mediated oxidation. This substitution pattern is frequently employed to extend the half-life (

) of drug candidates. -

Electronic Modulation: Fluorine is highly electronegative, pulling electron density from the aromatic ring. This reduces the

of neighboring functional groups (if introduced), potentially improving bioavailability. -

The Allyl Handle: The terminal alkene (1-propene) is a "privileged" synthetic handle. It allows for rapid diversification via cross-coupling, oxidation, or metathesis, enabling the parallel synthesis of library compounds.

3.2 Functionalization Pathways (Visualized)

The following diagram illustrates the synthetic versatility of CAS 842124-26-9, demonstrating how it serves as a divergence point for creating diverse drug scaffolds.

Caption: Synthetic divergence map showing three primary transformation pathways for CAS 842124-26-9 in medicinal chemistry workflows.

Experimental Protocols

These protocols are designed for self-validation . The user must verify intermediate purity using the stated analytical checkpoints.

4.1 Quality Control: Identity Verification

Before using CAS 842124-26-9 in synthesis, verify its integrity, as terminal alkenes can polymerize or isomerize.

-

¹H NMR Checkpoint (CDCl₃, 400 MHz):

-

Look for the characteristic allyl pattern:

- ~5.9 ppm (1H, multiplet, internal alkene proton).

- ~5.1 ppm (2H, multiplet, terminal alkene protons).

- ~3.3 ppm (2H, doublet, benzylic methylene).

-

Impurity Alert: If the internal alkene signal shifts or disappears, isomerization to the internal alkene (styrene derivative) may have occurred.

-

4.2 Standard Reaction: Oxidative Cleavage to Aldehyde

This protocol converts the allyl group into an acetaldehyde moiety, a common precursor for reductive amination.

Reagents:

-

CAS 842124-26-9 (1.0 eq)

-

Osmium Tetroxide (OsO₄) (0.02 eq, 2.5 wt% in t-BuOH)

-

Sodium Periodate (NaIO₄) (4.0 eq)

-

Solvent: THF:Water (1:1)

Procedure:

-

Dissolution: Dissolve CAS 842124-26-9 in THF/Water mixture in a round-bottom flask.

-

Catalyst Addition: Add OsO₄ solution dropwise at 0°C. Stir for 10 minutes until the solution turns dark.

-

Oxidant Addition: Add NaIO₄ portion-wise over 20 minutes. A white precipitate (NaIO₃) will form.

-

Reaction: Warm to room temperature and stir for 2–4 hours.

-

Quench: Quench with saturated aqueous Na₂S₂O₃ to reduce residual osmium.

-

Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine.

-

Purification: The resulting aldehyde is unstable; proceed immediately to the next step or store under Nitrogen at -20°C.

Safety Note: Osmium tetroxide is highly toxic and volatile. All operations must be performed in a functioning fume hood with double gloving.

Handling & Stability

-

Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).

-

Stabilizers: Commercial samples may contain BHT (butylated hydroxytoluene) to prevent polymerization. If used in sensitive catalytic reactions (e.g., Metathesis), purify via a short silica plug to remove the inhibitor.

-

Incompatibility: Avoid strong oxidizing agents and radical initiators.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for 3-(3-Fluoro-4-methylphenyl)-1-propene. Accessed Jan 2026. Link

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (Foundational text on the metabolic stability of fluorinated aromatics). Link

-

GuideChem. CAS 842124-26-9 Product Properties and Suppliers. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Comprehensive Structural Elucidation of 3-(3-Fluoro-4-methylphenyl)-1-propene: A Multi-Modal Analytical Framework

Executive Summary & Strategic Context

The precise structural characterization of 3-(3-Fluoro-4-methylphenyl)-1-propene is a critical workflow in medicinal chemistry and materials science. This molecule features a "fluorine scan" motif—often used to block metabolic hotspots on aromatic rings—and an allyl handle (1-propene) suitable for downstream functionalization (e.g., olefin metathesis or oxidation).

The primary challenge in validating this structure is not merely confirming the functional groups, but distinguishing it from two pervasive isomeric threats:

-

Regioisomers: Specifically 4-fluoro-3-methyl analogues, where the substituents are swapped.

-

Bond Isomers: The thermodynamically favorable 1-propenyl isomer (conjugated styrene derivative), which forms readily if the allyl double bond migrates during synthesis.

This guide moves beyond basic spectral assignment to provide a rigorous, self-validating framework for proving the structure with absolute confidence.

Analytical Logic & Workflow

We employ a "Triangulation Strategy" where no single method is trusted in isolation. Mass Spectrometry provides the molecular weight and fragmentation fingerprint; 1D NMR establishes the functional count; and 2D NMR provides the spatial connectivity required to rule out regioisomers.

Diagram 1: Elucidation Workflow

Caption: Step-wise analytical protocol ensuring differentiation from thermodynamic isomers (propenylbenzenes) and regioisomers.

Mass Spectrometry: Fragmentation Fingerprint

Before NMR, we must confirm the molecular skeleton. The molecular weight is 150.19 Da .

-

Ionization: Electron Impact (EI, 70 eV).

-

Key Fragments:

-

m/z 150 [M]+: Parent ion.

-

m/z 91/109 (Tropylium derivatives): The loss of the allyl radical is less common than benzylic cleavage. However, in allyl benzenes, the formation of a substituted tropylium ion is a dominant pathway.

-

Diagnostic Cleavage: Loss of the allyl group (

, -41 Da) to yield the fluorotolyl cation (m/z 109 ).

-

Expert Insight: If you observe a base peak at m/z 115 (indene derivative), your sample may have cyclized. A clean spectrum should show a distinct M-41 peak.

NMR Spectroscopy: The Definitive Proof

This is the core of the elucidation. We must prove the fluorine is at position 3 (relative to the allyl at 1) and the methyl is at 4.

H NMR: The Allyl vs. Propenyl Check

The first "gate" is ensuring the double bond has not migrated into conjugation with the ring.

| Proton Environment | Theoretical Shift ( | Multiplicity | Coupling ( | Diagnostic Value |

| Allyl | 3.35 | Doublet (d) | Proves non-conjugated | |

| Allyl | 5.95 | ddt | Characteristic allyl pattern. | |

| Allyl | 5.05 - 5.15 | Multiplet | - | Distinct from propenyl methyl doublet. |

| Ar-Methyl | 2.25 | Doublet (d) | Crucial: Splitting by ortho-F confirms proximity. | |

| Ar-H (Ring) | 6.80 - 7.10 | Complex | - | Overlapping, requires 2D to resolve. |

Critical Isomer Check: If you see a doublet at

C & F NMR: Regiochemistry

This is where we distinguish the target (3-F, 4-Me) from the isomer (4-F, 3-Me). We rely on Carbon-Fluorine (

- F NMR: Expect a singlet (decoupled) or quartet (coupled to Me) around -115 to -118 ppm .

-

C NMR Logic:

-

C3 (F-bearing): Doublet,

Hz. -

C4 (Me-bearing): Doublet,

Hz (Ortho coupling). -

C1 (Allyl-bearing): This is the Smoking Gun .

-

In the Target (3-F), C1 is meta to Fluorine. Expect

Hz.[2] -

In the Isomer (4-F), C1 would be para to Fluorine. Expect

Hz (often appearing as a singlet). -

Observation of a ~7 Hz coupling on the benzylic quaternary carbon confirms the meta relationship.

-

-

Diagram 2: 2D NMR Connectivity (HMBC)

Caption: HMBC correlations. The correlation from Methyl protons to the large doublet Carbon (C3) confirms the Methyl is adjacent to the Fluorine.

Experimental Protocols

Sample Preparation for NMR[3][4][5]

-

Solvent:

(Chloroform-d) is standard. For better resolution of aromatic multiplets, -

Concentration: 10-15 mg in 0.6 mL solvent.

-

Tube: High-quality 5mm tube (Norell 500 MHz grade or equivalent).

GC-MS Method (Purity Check)

-

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium at 1.0 mL/min.[3]

-

Temp Program:

-

Hold 50°C for 2 min.

-

Ramp 20°C/min to 280°C.

-

Hold 5 min.

-

-

Inlet: Split 20:1, 250°C.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for NMR coupling constants).

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Source for F-C coupling ranges).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for chemical shift prediction).

-

Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for J-coupling logic).

-

NIST Chemistry WebBook. (2023). Mass Spectra of Alkylbenzenes. (Reference for tropylium fragmentation).

Sources

1H NMR Analysis of 3-(3-Fluoro-4-methylphenyl)-1-propene: A Deconvolution Guide

Topic: 1H NMR Spectrum of 3-(3-Fluoro-4-methylphenyl)-1-propene Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Spectroscopists

Executive Summary

The structural validation of 3-(3-Fluoro-4-methylphenyl)-1-propene (CAS: 842124-26-9) presents a specific challenge in routine organic synthesis: distinguishing the overlapping electronic effects of a fluorine substituent and a methyl group on an aromatic core, coupled with the characteristic multiplets of an allyl system.

This guide provides a rigorous, self-validating framework for interpreting the 1H NMR spectrum of this molecule. Unlike standard alkylbenzenes, the presence of the

Structural Logic & Spin System Analysis

To accurately interpret the spectrum, we must first isolate the spin systems. The molecule consists of three distinct magnetic environments:

-

The Allyl System (AMX2): A classic pattern of multiplets involving 5 protons.

-

The Methyl Group: A doublet (due to long-range F coupling) rather than a singlet.

-

The Trisubstituted Benzene Ring: An ABCX system (where X is Fluorine), creating complex splitting patterns.

The Fluorine Effect (The "X" Factor)

The critical differentiator in this spectrum is the Fluorine atom at position 3.

-

Ortho-Coupling (

): Protons adjacent to F (H-2) will show large splitting (~8–12 Hz). -

Meta-Coupling (

): Protons meta to F (H-5, and Methyl protons) will show moderate splitting (~4–7 Hz). -

Para-Coupling (

): Usually negligible but can broaden peaks (H-6).

Experimental Protocol: Acquisition & Processing

For high-fidelity resolution of

Step-by-Step Workflow

-

Sample Preparation: Dissolve ~5-10 mg of analyte in 0.6 mL

(99.8% D). Note: Ensure the solvent is acid-free to prevent isomerization of the double bond. -

Shimming: Automated gradient shimming is mandatory. The aromatic multiplets require linewidths <0.5 Hz to resolve

. -

Acquisition Parameters:

-

Pulse Angle: 30° (to prevent saturation).

-

Relaxation Delay (D1): Set to

3.0 seconds. The aromatic protons adjacent to F have shorter T1s, but the methyl protons require time to relax for accurate integration. -

Spectral Width: -2 to 14 ppm (to catch any exchangeable protons or impurities).

-

Scans (NS): Minimum 16 (64 recommended for clear satellite detection).

-

-

Processing: Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform. Zero-filling to 64k points is recommended to resolve fine splitting.

Workflow Visualization

Caption: Optimized workflow for resolving heteronuclear couplings in fluorinated aromatics.

Spectral Data & Assignment

The following table summarizes the theoretical chemical shifts (

Table 1: 1H NMR Assignment (300-500 MHz, )

| Position | Group | Multiplicity | Integration | Coupling Constants ( | Assignment Logic | |

| Me-4 | 2.25 | Doublet (d) | 3H | Methyl is meta to F; long-range coupling is diagnostic. | ||

| H-1' | 3.34 | Doublet (d) | 2H | Benzylic/Allylic methylene. | ||

| H-3' | 5.05 - 5.15 | Multiplet | 2H | Terminal alkene protons (distinct cis/trans). | ||

| H-2' | 5.92 | ddt | 1H | Internal vinyl proton; complex splitting. | ||

| H-6 | Ar-H | 6.88 | Doublet (d) | 1H | Ortho to allyl, para to F (F-coupling negligible). | |

| H-2 | Ar-H | 6.95 | dd | 1H | Key Signal: Large doublet due to ortho-F, fine split by meta-H. | |

| H-5 | Ar-H | 7.10 | Triplet-like (t) | 1H | Pseudo-triplet due to overlapping ortho-H and meta-F couplings. |

Detailed Mechanistic Analysis

The Diagnostic "Pseudo-Triplet" (H-5)

One of the most confusing features for researchers is the signal for H-5 .

-

Mechanism: H-5 is ortho to H-6 and meta to Fluorine.

-

Coupling: It experiences a

of ~8 Hz and a -

Result: Because these two coupling constants are nearly identical (

), the doublet of doublets (dd) collapses into a pseudo-triplet . -

Validation: If you decouple the

channel (if your probe allows), this triplet will instantly simplify into a doublet. This is the gold standard for confirmation.

The Methyl Doublet

In a standard methyl-toluene spectrum, the methyl group is a singlet at ~2.3 ppm. In this molecule, the methyl signal appears as a doublet with

-

Why? Through-bond transmission of spin information from the Fluorine atom (4 bonds away).

-

Caution: Do not mistake this for two non-equivalent methyl rotamers. The integration will be exactly 3H.

Aromatic Coupling Pathway

The following diagram illustrates the connectivity and coupling logic for the aromatic protons, essential for assigning the "roofing" effects seen in the spectrum.

Caption: Spin-spin coupling network showing the dominant influence of 19F on the aromatic and methyl protons.

Common Pitfalls & Troubleshooting

Issue 1: "My integration is off in the aromatic region."

-

Cause: The satellite peaks from the large Fluorine coupling often extend into the baseline noise or overlap with the solvent residual peak (CHCl3 @ 7.26 ppm).

-

Solution: Increase the spectral width during processing and use "bias correction" in your integration software. Ensure the CHCl3 peak is not integrating part of the H-5 signal.

Issue 2: "The methyl group looks broad."

-

Cause: Unresolved

coupling. If the shim is poor (>1 Hz linewidth), the 1.8 Hz doublet blurs into a broad singlet. -

Solution: Re-shim the Z1 and Z2 coils. If resolution is limited by hardware, apply a resolution enhancement function (Gaussian multiplication) during processing.

Issue 3: Isomerization

-

Observation: New multiplets appearing at

6.2-6.4 ppm. -

Cause: Migration of the double bond into conjugation with the ring (forming a propenyl group) due to trace acid in

. -

prevention: Filter

through basic alumina before use.

References

-

National Institutes of Health (NIH). (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift Table. Retrieved from [Link]

13C NMR Analysis of Fluorinated Phenylpropenes: A Technical Guide

Audience: Researchers, Medicinal Chemists, and Forensic Analysts. Scope: Structural elucidation, regioisomer differentiation, and acquisition protocols.

Introduction: The Fluorine Signature

Fluorinated phenylpropenes occupy a critical intersection between medicinal chemistry and forensic science. In drug development, the metabolic stability of the C-F bond prevents facile hydroxylation of the phenyl ring, extending half-life. In forensic analysis, fluorinated analogs of phenylpropenes (precursors to phenethylamines and amphetamines) are frequently encountered as "designer drugs" or New Psychoactive Substances (NPS).

Standard proton (

This guide details the mechanistic behavior of these couplings and provides a self-validating protocol for their analysis.

The Physics of C-F Coupling

Unlike protons, which are typically decoupled during routine

The Magnitude of Coupling ( )

The coupling constant (

| Carbon Position | Notation | Coupling Type | Typical | Spectral Appearance |

| Ipso (Attached) | Direct Bond | 240 – 260 Hz | Wide Doublet | |

| Ortho | Geminal | 18 – 25 Hz | Distinct Doublet | |

| Meta | Vicinal | 6 – 10 Hz | Narrow Doublet | |

| Para | Long-range | 0 – 3 Hz | Singlet or Broad Peak |

Chemical Shift Perturbations

Fluorine is the most electronegative element, inducing predictable shifts in the carbon signals:

-

Ipso-Carbon: Strong deshielding (downfield shift of ~30–35 ppm).

-

Ortho-Carbon: Shielding (upfield shift of ~12–15 ppm) due to the "ortho effect" (resonance contribution).

-

Para-Carbon: Slight shielding (~4 ppm).

Strategic Analysis: Distinguishing Isomers

The primary challenge in analyzing fluorinated phenylpropenes is distinguishing between ortho-, meta-, and para- substitution patterns. The propenyl tail (

The "Splitting Tree" Logic

To assign the structure, measure the

-

Identify the Ipso Carbon: Look for the doublet with

Hz around 160–165 ppm. -

Count the Splittings:

-

Ortho-isomer (2-F): You will see two carbons with

(~21 Hz) and two carbons with -

Meta-isomer (3-F): The pattern is asymmetric. You will see distinct

couplings on the carbons flanking the fluorine (C2 and C4). -

Para-isomer (4-F): The spectrum will be symmetric.[1] The two ortho carbons (relative to F) will be equivalent (intense doublet,

), as will the two meta carbons (intense doublet,

-

Visualization: Isomer Differentiation Logic

The following diagram illustrates the decision process for assigning regioisomers based on coupling constants.

Caption: Logic flow for distinguishing fluorinated phenylpropene regioisomers using C-F coupling constants.

Experimental Protocol

To ensure data integrity and sufficient signal-to-noise (S/N) ratio for detecting small splittings (

Sample Preparation

-

Concentration: High concentration is preferred (30–50 mg in 0.6 mL solvent) because splitting a signal into a doublet halves its height, requiring more scans to distinguish from noise.

-

Solvent:

(Deuterated Chloroform) is standard.-

Note: If using DMSO-

, be aware that solvent viscosity increases rotational correlation time (

-

Acquisition Parameters (Bruker/Varian Standard)

-

Pulse Sequence: zgpg30 (Power-gated proton decoupling).

-

Why: We want to decouple protons to simplify the spectrum, but we must not decouple fluorine.

-

-

Spectral Width (SW): 240 ppm (–20 to 220 ppm).

-

Why: Ensures the downfield ipso-carbon (~165 ppm) and potential carbonyl impurities are captured.

-

-

Relaxation Delay (D1): 3.0 – 5.0 seconds .

-

Critical: Quaternary carbons attached to fluorine (C-F) have very long spin-lattice relaxation times (

) due to the lack of dipolar relaxation from attached protons. Insufficient D1 leads to signal saturation and loss of the ipso-carbon signal.

-

-

Scans (NS): Minimum 1024 (for <10 mg samples) or 256 (for >30 mg samples).

Visualization: Experimental Workflow

Caption: Step-by-step acquisition workflow emphasizing the critical relaxation delay for fluorinated carbons.

Data Summary: Typical Values for Phenylpropenes

The table below summarizes the expected chemical shifts and coupling constants for a generic fluorinated phenylpropene.

| Carbon Environment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment Note |

| C-F (Ipso) | 160.0 – 165.0 | Doublet | 240 – 255 | Most downfield aromatic signal. |

| C-H (Ortho to F) | 100.0 – 115.0 | Doublet | 20 – 26 | Upfield due to shielding. |

| C-H (Meta to F) | 128.0 – 132.0 | Doublet | 7 – 9 | Standard aromatic region. |

| C-H (Para to F) | 120.0 – 125.0 | Singlet/Doublet | 0 – 3 | Often appears as a broad singlet. |

| Side Chain (=CH) | 130.0 – 140.0 | Singlet | 0 | Unless F is at 2-position (Ortho). |

| Side Chain (=CH2) | 110.0 – 115.0 | Singlet | 0 | Terminal alkene. |

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Monographs: Fluorinated Phenethylamines. Link

- Dolson, M. G. (2007). "Fluorine-19 NMR Spectroscopy for the Analysis of Fluorinated Pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis.

-

Forensic Science International. (2012). "differentiation of ring-substituted fluorophenethylamines via NMR." Forensic Science International. Link

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. Link

Sources

The Stability Paradox: A Technical Guide to Substituted Propenes

Executive Summary: The Allylic Paradox

In drug development and API synthesis, substituted propenes (e.g., allyl halides, allyl alcohols, phenylpropenes) represent a "reactivity paradox." The very feature that makes them valuable synthons—the activated allylic position—is the primary driver of their instability.

Unlike simple alkenes, substituted propenes possess a "weak link": the allylic C-H bond (Bond Dissociation Energy

The Degradation Matrix: Mechanisms of Failure

To preserve shelf life, one must first understand the three distinct vectors of failure for substituted propenes.

Vector A: Autoxidation (The Hidden Threat)

The most insidious degradation pathway is not visible to the naked eye. It is the radical-mediated insertion of oxygen into the allylic C-H bond.

-

Mechanism: An initiator (light/heat) abstracts an allylic proton, creating a resonance-stabilized allylic radical. This radical reacts with atmospheric

at diffusion-controlled rates to form a peroxy radical, which abstracts another proton, propagating a chain reaction. -

Consequence: Accumulation of allylic hydroperoxides.[1] Upon heating (e.g., distillation), these concentrate and can lead to catastrophic explosions. In synthesis, they act as cryptic oxidants, destroying sensitive catalysts (e.g., Pd(0) or Ni(0) complexes).

Vector B: Polymerization (The Visible Threat)

Substituted propenes exhibit a unique behavior known as Degradative Chain Transfer .

-

Mechanism: Unlike vinyl monomers (e.g., styrene), the propagating radical in allyl systems often abstracts an allylic proton from the monomer rather than adding to the double bond. This terminates the active chain and creates a stable, unreactive allyl radical.

-

Result: Instead of high molecular weight polymers, you often get viscous "gums" or oligomers (dimers/trimers) that contaminate the reagent.

-

Exception: If the propene is multi-functional (e.g., diallyl esters), cross-linking occurs rapidly, forming insoluble gels.

Vector C: Isomerization (The Thermodynamic Drift)

-

Mechanism: The terminal double bond (allyl,

) is thermodynamically less stable than the internal isomer (propenyl, -

Catalysis: Trace acids, bases, or transition metals (Fe from steel drums) catalyze the migration of the double bond (

).

Visualization: The Degradation Cascade

Figure 1: The three primary degradation vectors for substituted propenes. Note that the radical intermediate feeds both oxidation and oligomerization pathways.

Structure-Stability Relationships (SAR)

Not all propenes degrade equally. Use this table to assess the risk level of your specific reagent.

| Class | Example | Dominant Failure Mode | Shelf Life (Unstabilized) |

| Allyl Halides | Allyl Chloride | Hydrolysis (generates HCl) & Polymerization. HCl catalyzes further degradation. | 6–12 Months |

| Allyl Alcohols | 2-Propen-1-ol | Autoxidation (forms acrolein/peroxides). | 12 Months |

| Allyl Ethers | Allyl phenyl ether | Autoxidation (Rapid peroxide formation). High explosion risk on distillation. | 3–6 Months |

| Phenylpropenes | Eugenol / Anethole | Isomerization & Dimerization (Photocyclization). | 1–2 Years |

| Electron-Deficient | Acrylonitrile | Polymerization (Rapid, violent). | < 3 Months |

Protocol: Stabilization and Storage[3][5][6]

This protocol is designed to be self-validating . If the monitoring step fails, the storage condition must be adjusted immediately.

The Inhibitor Strategy

Commercial reagents often contain inhibitors. Do not remove these until immediately prior to use.

-

Phenolic Inhibitors (BHT/MEHQ):

-

Acid Scavengers (Epoxides):

-

Metal Chelators:

-

Target: Trace metals (Fe, Cu) that catalyze isomerization/oxidation.

-

Agent: EDTA (rarely used in bulk, but critical for high-purity aqueous solutions).

-

The Storage Decision Tree

Figure 2: Decision logic for stabilizing and storing substituted propenes.

Analytical Monitoring (Quality Control)

Trusting a label expiration date is insufficient for reactive chemistry. Implement these checks.

Peroxide Quantification (The "Quantofix" or Titration Method)

Before distilling any allyl ether or alcohol stored >3 months:

-

Method: Iodine-Starch Test.[2]

-

Protocol: Dissolve 100 µL sample in 1 mL acetic acid/chloroform (3:2). Add 100 µL saturated KI solution.

-

Result: Yellow/Brown color indicates peroxides.

-

Limit: If >100 ppm, do not distill . Treat with reducing agent (e.g.,

or

Isomerization Check (H-NMR)

-

Method: 1H-NMR integration.[7]

-

Signal: Look for the shift from the terminal vinyl protons (

5.0–6.0 ppm, complex multiplet) to the internal propenyl protons (doublet of methyl group at

References

-

Sinoright International Trade Co. Allyl Chloride: Storage, Stability, and Industrial Applications. Retrieved from

-

LyondellBasell. Allyl Alcohol: Safe Handling and Storage Guidelines. Retrieved from

-

National Institutes of Health (NIH). Thermal Stability Kinetics and Shelf Life Estimation of Redox-Active Therapeutics. PMC8645321. Retrieved from

-

Chemistry LibreTexts. Stability of Alkenes: Hyperconjugation and Substitution Effects. Retrieved from

-

Olin Epoxy. Allyl Chloride Product Stewardship Manual. Retrieved from

-

JoVE (Journal of Visualized Experiments). Radical Autoxidation Mechanisms. Retrieved from

Sources

- 1. Video: Radical Autoxidation [jove.com]

- 2. youtube.com [youtube.com]

- 3. lyondellbasell.com [lyondellbasell.com]

- 4. Allyl Chloride | Sinoright [sinoright.net]

- 5. researchgate.net [researchgate.net]

- 6. Allyl chloride (CAS 107-05-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. researchgate.net [researchgate.net]

"literature review of 3-aryl-1-propene synthesis"

Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of the Allylbenzene Scaffold

The 3-aryl-1-propene moiety (allylbenzene) represents a privileged scaffold in medicinal chemistry and natural product synthesis. Unlike its conjugated isomer (1-aryl-1-propene or styrene), the allylbenzene framework retains a terminal alkene, offering a versatile handle for downstream functionalization (e.g., hydroboration, epoxidation, olefin metathesis).

However, the synthesis of 3-aryl-1-propenes is fraught with a specific thermodynamic challenge: the propensity of the terminal double bond to migrate into conjugation with the aromatic ring, forming the thermodynamically more stable styrene derivative. This guide reviews the three dominant mechanistic classes for constructing this bond—Transition Metal-Catalyzed Cross-Coupling , Sigmatropic Rearrangements , and Direct C-H Functionalization —with a focus on protocols that maximize yield while suppressing isomerization.

Mechanistic Class I: Transition Metal-Catalyzed Cross-Coupling

The most modular approach to 3-aryl-1-propenes involves the coupling of an aryl nucleophile with an allyl electrophile (or vice versa). Palladium-catalyzed methods dominate this landscape due to their high functional group tolerance.

The Suzuki-Miyaura Protocol (Allyl-Aryl Coupling)

While standard Suzuki conditions utilize aryl halides and aryl boronates, the synthesis of allylbenzenes typically employs allyl halides and aryl boronic acids .

-

Mechanism: The cycle differs from the traditional Suzuki pathway. Oxidative addition of the allyl halide to Pd(0) yields a stable

-allyl-Pd(II) complex rather than a simple -

Critical Control Point: The choice of base and solvent is paramount. Strong bases (e.g., NaOtBu) or high temperatures often trigger base-catalyzed isomerization to the styrene. Mild bases (e.g., CsF, K_3PO_4) and lower temperatures are preferred.

The Stille Coupling

The reaction of allyl stannanes with aryl halides is highly reliable and neutral, avoiding the basic conditions that promote isomerization. However, the toxicity of organotin reagents limits its utility in late-stage pharmaceutical manufacturing.

Diagram: Pd-Catalyzed Allylation Cycle

Mechanistic Class II: Sigmatropic Rearrangements

For high atom economy and specific ortho-substitution patterns, the Claisen Rearrangement remains the gold standard.

The Aromatic Claisen Rearrangement

Heating allyl aryl ethers induces a [3,3]-sigmatropic rearrangement to form an ortho-dienone, which rapidly tautomerizes to the o-allyl phenol.

-

Why it works: The reaction proceeds through a highly ordered chair-like transition state, transferring chirality from the allyl chain to the ring with high fidelity.

-

Limitation: It is strictly limited to forming ortho-allyl phenols. If both ortho positions are blocked, a second rearrangement (Cope) occurs to the para position (para-Claisen).

Diagram: Claisen Rearrangement Mechanism

Mechanistic Class III: Direct C-H Functionalization

Modern methodologies bypass pre-functionalized halides, utilizing directing groups to install the allyl moiety directly onto the arene C-H bond.

Cobalt(III)-Catalyzed C-H Allylation

High-valent Cp*Co(III) catalysts can utilize amides as directing groups to activate ortho C-H bonds, coupling them with allyl acetates or carbonates. This method is highly atom-economical and avoids the use of sensitive organometallics like Grignard reagents.[4]

Comparative Analysis of Methods

| Metric | Suzuki-Miyaura (Cross-Coupling) | Claisen Rearrangement | Direct C-H Allylation |

| Substrate Availability | High (Boronic acids/Allyl halides) | High (Phenols + Allyl halides) | Medium (Requires directing group) |

| Regiocontrol | Pre-determined by leaving group | Strictly ortho (or para) | Directed by functional group |

| Isomerization Risk | Moderate (Base-dependent) | Low (Thermal/Neutral) | Low (Catalytic control) |

| Atom Economy | Moderate (Stoichiometric salt waste) | Excellent (100% atom economy) | Good (Acetic acid byproduct) |

| Scalability | High | High | Medium (Catalyst cost) |

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (High-Throughput Compatible)

Designed for the synthesis of 3-aryl-1-propenes from aryl boronic acids and allyl bromide.

Reagents:

-

Aryl Boronic Acid (1.0 equiv)

-

Allyl Bromide (1.2 equiv)

-

Pd(PPh3)4 (5 mol%)

-

CsF (2.0 equiv) — Note: Fluoride bases are milder and reduce isomerization risk compared to carbonates.

-

Solvent: THF (Anhydrous)

Procedure:

-

Setup: In a glovebox or under Argon flow, charge a flame-dried Schlenk flask with Aryl Boronic Acid (1.0 mmol), CsF (304 mg, 2.0 mmol), and Pd(PPh3)4 (58 mg, 0.05 mmol).

-

Solvation: Add anhydrous THF (5 mL) via syringe.

-

Initiation: Add Allyl Bromide (104 µL, 1.2 mmol) dropwise to the stirring suspension.

-

Reaction: Heat the mixture to reflux (66°C) for 12 hours. Monitor by TLC/LC-MS. Crucial: Do not overheat or extend time unnecessarily to prevent double-bond migration.

-

Workup: Cool to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite to remove palladium black and salts.

-

Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to yield the 3-aryl-1-propene.

Protocol B: Thermal Claisen Rearrangement

Designed for the synthesis of o-allyl phenols from allyl phenyl ethers.

Reagents:

-

Allyl Phenyl Ether (1.0 equiv)

-

Solvent: N,N-Diethylaniline (bp ~217°C)

Procedure:

-

Setup: Place Allyl Phenyl Ether (10 mmol) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

Solvation: Add N,N-Diethylaniline (5 mL). Note: The solvent acts as a high-boiling medium and a proton sink.

-

Reaction: Heat the mixture to reflux (~200°C internal temp) under an inert atmosphere (N2) for 6–8 hours.

-

Workup: Cool the mixture. Dilute with diethyl ether (50 mL). Wash with 1M HCl (3 x 20 mL) to remove the aniline solvent (critical step). Wash with brine, dry over MgSO4.

-

Purification: Concentrate and purify via distillation or column chromatography.

Decision Matrix for Method Selection

References

-

Miyaura, N., & Suzuki, A. (1979). Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. Journal of the Chemical Society, Chemical Communications, (19), 866-867.

-

Tsuji, J., Takahashi, H., & Morikawa, M. (1965). Organic syntheses by means of noble metal compounds XVII. Reaction of π-allylpalladium chloride with nucleophiles. Tetrahedron Letters, 6(49), 4387-4388.

-

Lutz, R. P. (1984). Catalysis of the Cope and Claisen rearrangements. Chemical Reviews, 84(3), 205-252.

-

Hutchinson, J. H., & Money, T. (1985). The rearrangement of allyl phenyl ethers.[5][6][7][8] Canadian Journal of Chemistry, 63(11), 3182-3185.

-

Gligorich, K. M., & Sigman, M. S. (2009). Recent advances in palladium-catalyzed bond-forming reactions of allylic electrophiles. Chemical Communications, (26), 3854-3867.

-

Vazquez, B. N., et al. (2023). Directed C-H Allylation of Aromatic Carboxamides with Allyl Aryl Ethers under Cp*Co(III)-Catalysis. European Journal of Organic Chemistry, 26(18), e202300190.

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. rose-hulman.edu [rose-hulman.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Palladium(0)-catalyzed direct cross-coupling reaction of allylic alcohols with aryl- and alkenylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Claisen rearrangement - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: High-Fidelity Synthesis of 3-(3-Fluoro-4-methylphenyl)-1-propene via Wittig Methylenation

Executive Summary

This application note details the protocol for synthesizing 3-(3-Fluoro-4-methylphenyl)-1-propene (Target 1 ), a critical fluorinated allylbenzene intermediate often utilized in the development of metabolically stable bioisosteres and pyrethroid scaffolds.

While transition metal-catalyzed cross-couplings (e.g., Stille, Suzuki) are often employed for allylations, the Wittig reaction offers superior regiochemical control for terminal alkene synthesis under mild conditions, avoiding the isomerization issues common with transition metals. This guide focuses on the methylenation of 2-(3-fluoro-4-methylphenyl)acetaldehyde using methyltriphenylphosphonium bromide (MTPB).

Key Technical Insight: The primary challenge in this synthesis is not the Wittig reaction itself, but the instability of the precursor aldehyde (prone to enolization and polymerization). This protocol includes a "Just-in-Time" strategy for handling this sensitive intermediate.

Retrosynthetic Analysis & Strategy

The target molecule contains a terminal allyl group attached to a fluorinated aromatic ring. The strategic disconnection relies on the formation of the terminal

-

Target: 3-(3-Fluoro-4-methylphenyl)-1-propene (1 )

-

Disconnection: C2–C3 alkene formation.

-

Precursors:

-

Electrophile: 2-(3-Fluoro-4-methylphenyl)acetaldehyde (2 )

-

Nucleophile: Methylenetriphenylphosphorane (generated in situ from Methyltriphenylphosphonium bromide, 3 )[1]

-

Reaction Scheme

(Where Ar = 3-Fluoro-4-methylphenyl)Mechanism Visualization

The reaction proceeds via the formation of a phosphonium ylide, followed by nucleophilic attack on the carbonyl to form a betaine/oxaphosphetane intermediate, which collapses to the alkene and triphenylphosphine oxide.

Figure 1: Mechanistic pathway of the Wittig Methylenation.

Experimental Protocol

Materials & Reagents[2][3]

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5] | Role | Grade/Notes |

| Methyltriphenylphosphonium bromide (MTPB) | 357.22 | 1.2 | Ylide Precursor | Dry, white powder. Hygroscopic. |

| Potassium tert-butoxide (KOtBu) | 112.21 | 1.3 | Base | 1.0 M in THF or sublimed solid. |

| 2-(3-Fluoro-4-methylphenyl)acetaldehyde | 152.17 | 1.0 | Electrophile | Unstable. Use immediately after synthesis. |

| Tetrahydrofuran (THF) | 72.11 | Solvent | Solvent | Anhydrous, distilled from Na/Benzophenone. |

| Ammonium Chloride (sat.[3] aq.) | - | - | Quench | Saturated solution.[3] |

Pre-Step: Handling the Unstable Aldehyde

Critical Note: The aldehyde precursor is not shelf-stable. If not commercially available, it is best synthesized via Wittig Homologation of 3-fluoro-4-methylbenzaldehyde using (methoxymethyl)triphenylphosphonium chloride, followed by mild acid hydrolysis. Ensure the aldehyde is kept at <0°C and under Argon until use.

Step-by-Step Methylenation Procedure

Step 1: Preparation of the Ylide

-

Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Cool the flask to room temperature under a stream of nitrogen.

-

Charge the flask with MTPB (1.2 equiv) and anhydrous THF (0.3 M concentration relative to MTPB).

-

Cool the suspension to 0°C using an ice/water bath.

-

Add KOtBu (1.3 equiv) portion-wise (if solid) or dropwise (if solution) over 10 minutes.

-

Observation: The white suspension will turn a bright canary yellow , indicating the formation of the methylenetriphenylphosphorane ylide.

-

-

Stir at 0°C for 45 minutes to ensure complete deprotonation.

Step 2: Addition of the Aldehyde

-

Dissolve the 2-(3-Fluoro-4-methylphenyl)acetaldehyde (1.0 equiv) in a minimal amount of anhydrous THF.

-

Add this solution dropwise to the yellow ylide suspension at 0°C over 15–20 minutes.

-

Rate Control: Do not allow the internal temperature to rise above 5°C.

-

Observation: The bright yellow color typically fades to a paler suspension as the ylide is consumed and the betaine forms.

-

-

Remove the ice bath and allow the reaction to warm to room temperature (23°C) .

-

Stir for 2–4 hours. Monitor reaction progress via TLC (Hexanes/EtOAc 9:1). The aldehyde spot (

) should disappear, and a non-polar alkene spot (

Step 3: Workup and Purification

-

Quench the reaction by carefully adding saturated aq. NH₄Cl (20 mL) while stirring.

-

Dilute with diethyl ether or hexanes (50 mL). Note: Hexanes precipitates more Ph₃P=O, aiding filtration.

-

Separate the layers.[4] Extract the aqueous phase twice with ether/hexanes.

-

Combine organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter off the drying agent and the precipitated triphenylphosphine oxide (TPPO).

-

Concentrate the filtrate under reduced pressure (Rotavap). Caution: The product is volatile.[6] Do not use high vacuum for extended periods.

-

Purification: Flash column chromatography on silica gel.

-

Eluent: 100% Pentane or Hexanes.

-

Target: The product is a non-polar oil. TPPO remains at the baseline.

-

Workflow Visualization

Figure 2: Operational workflow for the batch synthesis.

Quality Control & Expected Data

NMR Characterization (Expected)

The structure is validated by the distinct pattern of the terminal allyl group.

-

¹H NMR (400 MHz, CDCl₃):

- 7.10 – 6.90 (m, 3H, Ar-H).

-

5.95 (ddt,

- 5.10 – 5.05 (m, 2H, =CH₂). Terminal vinyl protons.

-

3.35 (d,

- 2.25 (s, 3H, Ar-CH₃).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Reaction (Aldehyde remains) | Wet THF or degraded Base. | Ensure THF is distilled from Na/Benzophenone. Use fresh KOtBu. |

| Low Yield / Polymerization | Aldehyde degradation. | The aldehyde is unstable. Prepare it fresh via homologation and use immediately. Do not store. |

| Product contaminated with solid | Triphenylphosphine Oxide (TPPO). | Triturate the crude oil with cold pentane; TPPO is insoluble in pentane. Filter again. |

| Isomerization to Styrene | Reaction temp too high or prolonged acid exposure. | Keep reaction at RT max. Avoid acidic workup. |

References

-

Wittig Reaction Mechanism & Scope: Maercker, A.[3][4][7][8] The Wittig Reaction. Organic Reactions 1965 , 14, 270–490.

-

Preparation of Sensitive Phenylacetaldehydes (Homologation): Levine, S. G. A New Synthesis of Phenylacetaldehydes. J. Am. Chem. Soc. 1958 , 80, 6150.

-

Methyltriphenylphosphonium Bromide Reagent Profile: Encyclopedia of Reagents for Organic Synthesis (EROS). Methyltriphenylphosphonium Bromide. [3]

-

Base Selection in Wittig Reactions: Vedejs, E.; Peterson, M. J.[9] Stereocontrol in Organic Synthesis Using the Wittig Reaction. Top. Stereochem. 1994 , 21, 1.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. scribd.com [scribd.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. adichemistry.com [adichemistry.com]

Application Note: Optimized Heck Reaction Conditions for Terminal Alkenes

Executive Summary

The Heck-Mizoroki reaction is the premier method for synthesizing substituted alkenes via Palladium-catalyzed cross-coupling. However, for terminal alkenes (

This guide moves beyond textbook definitions to provide field-proven protocols. We focus on three distinct methodologies:

-

Classical Neutral Pathway: For thermodynamically stable linear (

)-products. -

Jeffery "Ligand-Free" Conditions: For high-efficiency coupling using phase-transfer catalysis.

-

Cationic/Chelation-Controlled Pathway: For accessing difficult branched products with electron-rich alkenes.

Mechanistic Insight & Regioselectivity

To control the reaction, one must understand the "Decision Point" in the catalytic cycle: Migratory Insertion .[1]

-

Neutral Pathway (Standard): The arylpalladium halide (

) coordinates the alkene. Steric hindrance dominates, forcing the aryl group to the terminal carbon ( -

Cationic Pathway: By removing the halide (using Ag salts or Triflates), a cationic complex (

) is formed. This species is highly electrophilic. Electronic effects dominate over sterics, often directing the aryl group to the internal carbon (

Visualization: The Regioselectivity Decision Tree

Figure 1: The catalytic cycle highlighting the divergence between steric (linear) and electronic (branched) control during migratory insertion.

Critical Parameter Optimization

The choice of conditions profoundly impacts the outcome.[3] Use this table to select the correct system for your substrate.

| Parameter | Option | Effect on Terminal Alkenes | Recommended For |

| Ligand | PPh3 (Monodentate) | Promotes Linear ( | Acrylates, Styrenes.[3][4][5][6][7] |

| dppp / dppf (Bidentate) | Forces cis-coordination. Can promote Branched products in specific electronic environments. | Electron-rich alkenes, Enamides.[8][9] | |

| Ligand-Free | Uses Pd nanoparticles stabilized by ammonium salts. High activity. | Simple Aryl Bromides/Iodides.[7][10] | |

| Additive | TBAB ( | "Jeffery Conditions." Stabilizes Pd nanoparticles, acts as Phase Transfer Catalyst. Increases rate. | Unactivated Aryl Bromides.[10] |

| Ag salts (AgOTf, Ag2CO3) | Scavenges Halides. Forces Cationic Pathway . Prevents double-bond isomerization. | Regiocontrol (Branched) or preventing isomerization. | |

| Base | Et3N / DIPEA | Soluble organic base.[11] Standard for homogeneous conditions. | General purpose. |

| K2CO3 / NaOAc | Insoluble inorganic base. Used in Jeffery conditions (Solid-Liquid PTC). | Scalable, robust reactions. |

Experimental Protocols

Protocol A: The "Jeffery" Condition (High Efficiency/Green)

Best for: Rapid coupling of Aryl Bromides/Iodides with Styrenes or Acrylates. High TON, robust against moisture 12.

-

Reagents:

-

Aryl Halide (1.0 equiv)[5]

-

Terminal Alkene (1.2 - 1.5 equiv)

-

Catalyst: Pd(OAc)2 (1 - 2 mol%)

-

Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv)

-

Base: K2CO3 (2.5 equiv) or NaHCO3

-

Solvent: DMF (anhydrous not strictly required, but preferred)

-

-

Procedure:

-

Charge a reaction vial with Pd(OAc)2, TBAB, and K2CO3.

-

Add Aryl Halide and Terminal Alkene.[6]

-

Add DMF (0.2 - 0.5 M concentration relative to halide).

-

Seal and heat to 80–100°C . (Note: Jeffery conditions often allow lower temps than the standard 120°C).

-

Monitoring: Reaction usually completes in 2–6 hours. The mixture will turn black (Pd nanoparticles formation) which is active in this specific protocol (unlike standard conditions where black = death).

-

Workup: Dilute with water, extract with EtOAc. The TBAB stays in the aqueous phase.

-

Protocol B: Classical Linear-Selective ( -Selective)

Best for: Strict requirement for trans-isomer with electron-deficient alkenes (e.g., Methyl Acrylate) 4.

-

Reagents:

-

Aryl Iodide/Bromide (1.0 equiv)

-

Acrylate/Styrene (1.2 equiv)

-

Catalyst: Pd(OAc)2 (2-5 mol%)

-

Ligand: PPh3 (4-10 mol%) (maintain 1:2 Pd:L ratio)

-

Base: Et3N (2-3 equiv)

-

Solvent: MeCN or DMF (degassed)

-

-

Procedure:

-

Pre-complexation: Dissolve Pd(OAc)2 and PPh3 in the solvent and stir for 15 mins under N2 until the solution turns yellow/orange (formation of active Pd(0)L2 species).

-

Add Aryl Halide, Alkene, and Et3N.[11]

-

Heat to reflux (MeCN: 82°C) or 100°C (DMF).

-

QC Check: If the solution turns black immediately, oxygen was present (catalyst decomposition). It should remain orange/dark red.

-

Protocol C: Regiocontrolled Branched Synthesis (Internal Arylation)

Best for: Electron-rich alkenes (Vinyl Ethers, Enamides) where internal arylation is desired 13.

-

Reagents:

-

Aryl Triflate (preferred) or Aryl Bromide

-

Electron-Rich Alkene (2.0 equiv)

-

Catalyst: Pd(OAc)2 (3 mol%)[11]

-

Ligand: DPPP (1,3-Bis(diphenylphosphino)propane) (6 mol%)

-

Additive: TlOAc or AgOTf (if using halides) to force cationic path.

-

Solvent: DMSO or DMF.

-

-

Procedure:

-

Mix Pd(OAc)2 and DPPP in DMSO under Argon.

-

Add Aryl source, Alkene, and Base (Et3N).[11]

-

Critical Step: If using Aryl Bromide, add AgOTf (1.1 equiv) to precipitate AgBr and generate the cationic Pd species in situ.

-

Heat to 60–80°C.

-

Result: High selectivity for the

-arylated (branched) product.

-

Troubleshooting & QC Workflow

Use this decision tree to diagnose reaction failures.

Figure 2: Diagnostic workflow for optimizing Heck coupling yields and selectivity.

References

-

Regioirregular Mizoroki-Heck reaction. Nature Communications. 13

-

The Heck Reaction: Jeffery Conditions & Mechanism. University of Urbino / Tetrahedron 1996. 12[1][5][10][11][14]

-

Heck Reaction: Recent Developments and Ligand Effects. Organic Chemistry Portal. 4[1][5][7][10][11][14]

-

The Intramolecular Heck Reaction: Regiocontrol. Princeton University / MacMillan Group. 14[1][5][7][10][11][14]

-

Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction. Journal of the American Chemical Society. 1

Sources

- 1. Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scilit.com [scilit.com]

- 4. Heck Reaction [organic-chemistry.org]

- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. communities.springernature.com [communities.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Boron–Heck Reaction of Cyclic Enaminones: Regioselective Direct Arylation via Oxidative Palladium(II) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. people.uniurb.it [people.uniurb.it]

- 12. people.uniurb.it [people.uniurb.it]

- 13. communities.springernature.com [communities.springernature.com]

- 14. macmillan.princeton.edu [macmillan.princeton.edu]

"Grignard reaction with 3-fluoro-4-methylbenzaldehyde"

Strategic Abstract & Chemical Context

This application note details the controlled nucleophilic addition of Grignard reagents to 3-fluoro-4-methylbenzaldehyde (CAS: 177756-62-6).[1] This specific substrate is a high-value pharmacophore in medicinal chemistry; the meta-fluorine atom modulates metabolic stability (blocking metabolic oxidation at the ring) and lipophilicity, while the para-methyl group provides a steric anchor for receptor binding.[1]

Mechanistic Insight: Unlike simple benzaldehydes, the 3-fluoro substituent exerts a significant inductive electron-withdrawing effect ($ -I $) on the aromatic ring.[1] This reduces electron density at the carbonyl carbon, making it more electrophilic (more reactive) than its non-fluorinated analog, p-tolualdehyde.[1] Consequently, this protocol emphasizes strict temperature control to prevent "runaway" exotherms and the formation of biphenyl impurities or pinacol coupling side products.

Material Specifications & Safety Profile

Table 1: Key Reagent Properties

| Component | Chemical Name | CAS No. | MW ( g/mol ) | Density | Key Property |

| Substrate | 3-Fluoro-4-methylbenzaldehyde | 177756-62-6 | 138.14 | 1.14 g/mL | Electrophile (Liquid) |

| Reagent | Methylmagnesium Bromide (3.0 M in Et₂O) | 75-16-1 | 119.03 | 1.03 g/mL | Nucleophile (Pyrophoric) |

| Solvent | Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 0.89 g/mL | Anhydrous, Inhibitor-free |

| Quench | Ammonium Chloride (Sat.[1] Aq.) | 12125-02-9 | 53.49 | N/A | Mild Acid Source |

Safety Critical Warning:

-

Induction Period: Grignard initiation can be delayed. If preparing the reagent in situ, do not add all halide until initiation is confirmed (turbidity/exotherm).[1]

-

Fluorine Safety: While the fluorine atom is bonded, the aldehyde itself is a skin and respiratory irritant (H315, H319, H335).[1] Work in a fume hood.

Experimental Protocol: Synthesis of 1-(3-Fluoro-4-methylphenyl)ethanol

Objective: Synthesis of a secondary alcohol via addition of MeMgBr.

Phase A: Equipment Preparation (The "Dry" Chain)

-

Glassware: Oven-dried (120°C, >4 hours) 2-neck round-bottom flask (RBF), Claisen adapter, and pressure-equalizing addition funnel.

-

Atmosphere: Assemble hot; evacuate and backfill with Dry Nitrogen (

) or Argon ( -

Rationale: Moisture kills the Grignard reagent (

), lowering yield and creating hydroxide impurities that can catalyze aldol condensation of the starting material.[1]

Phase B: Reaction Setup & Addition

-

Substrate Solution: Syringe 3-fluoro-4-methylbenzaldehyde (1.0 equiv, 10 mmol, 1.38 g) into the RBF. Add 20 mL anhydrous THF.

-

Thermal Control: Cool the RBF to 0°C using an ice/water bath.

-

Expert Note: While -78°C is used for asymmetric induction with chiral ligands, 0°C is sufficient here to suppress side reactions while maintaining reaction kinetics.[1]

-

-

Reagent Addition: Charge the addition funnel with Methylmagnesium Bromide (1.2 equiv, 12 mmol).

-

Controlled Drop: Add the Grignard reagent dropwise over 20 minutes.

-

Observation: Solution will likely turn from clear/yellow to a turbid grey/white suspension (magnesium alkoxide formation).[1]

-

-

Equilibration: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 2 hours.

Phase C: Quench & Workup (The "Emulsion" Breaker)

-

Cooling: Return flask to 0°C bath.

-

Hydrolysis: SLOWLY add Saturated Aqueous Ammonium Chloride (

, 15 mL). -

Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (

mL).[1] -

Wash: Wash combined organics with Brine (sat. NaCl) to remove trapped water/magnesium salts.[1]

-

Drying: Dry over Anhydrous Sodium Sulfate (

), filter, and concentrate in vacuo.

Visualizations

Figure 1: Reaction Mechanism Pathway

This diagram illustrates the nucleophilic attack and the critical transition state stabilized by the magnesium cation.

Caption: Nucleophilic addition mechanism showing the coordination of the carbonyl oxygen to Mg, facilitating the alkyl transfer.

Figure 2: Experimental Workflow Logic

A self-validating workflow to ensure reproducibility.

Caption: Step-by-step decision tree for the synthesis, including a critical control point at the TLC monitoring stage.

Troubleshooting & Expert Insights

-

Problem: Low Yield / Recovered Starting Material.

-

Problem: Wurtz Coupling (Biphenyl formation).

-

Problem: Emulsions during workup.

References

-

Sigma-Aldrich. (n.d.).[1][2] 3-Fluoro-4-methylbenzaldehyde Product Specification & CAS 177756-62-6.[1][3] Retrieved from [1]

-

PubChem. (2025).[1] Compound Summary: 4-Fluoro-3-methylbenzaldehyde (Isomer Reference).[1] National Library of Medicine.[1] Retrieved from (Note: Ensure distinction between 3-F-4-Me and 4-F-3-Me isomers).[1]

-

Master Organic Chemistry. (2011). Mechanism: Addition Of Grignard Reagents To Aldehydes And Ketones.[1][4][5] Retrieved from

-

Organic Chemistry Portal. (n.d.).[1] Grignard Reaction: General Protocols and Mechanism. Retrieved from

-

American Chemical Society. (2023).[1] Grignard Reagents: History and Best Practices. Organometallics. Retrieved from [1]

Sources

"purification of 3-(3-Fluoro-4-methylphenyl)-1-propene by column chromatography"

Executive Summary

This guide details the purification protocol for 3-(3-Fluoro-4-methylphenyl)-1-propene (also referred to as 4-Allyl-2-fluorotoluene). This compound is a critical intermediate in medicinal chemistry, often serving as a scaffold for fluorinated drug candidates. Due to its lipophilic nature and the potential for isomeric impurities (e.g., internal alkene migration products), standard chromatography often yields insufficient purity.

This note provides a dual-tiered approach:

-

Standard Normal-Phase Protocol: For general cleanup of crude reaction mixtures.

-

Argentation Chromatography (

-Silica): A specialized protocol for separating the terminal alkene product from difficult-to-resolve internal alkene isomers (

Compound Profile & Impurity Analysis

Before initiating purification, understanding the physicochemical landscape of the target is vital.

| Property | Description | Chromatographic Implication |

| Structure | Lipophilic Arene with Terminal Alkene | Low polarity; elutes early in standard normal phase. |

| Boiling Point | ~180–190°C (Estimated) | Non-volatile enough for rotovap, but avoid high vacuum for prolonged periods. |

| Key Impurity A | Biaryl Homocoupling | Very non-polar; elutes at solvent front (Hexanes). |

| Key Impurity B | Internal Isomer (Conjugated) | Co-elutes on standard silica; requires |

| Visualization | UV Active ( | Strong absorption at 254 nm. |

Pre-Chromatography Strategy

Thin Layer Chromatography (TLC) Optimization

Do not blindly select a solvent. The target

-

Solvent System A: 100% Hexanes. (Likely

< 0.1).[1] -

Solvent System B: 95:5 Hexanes:Ethyl Acetate. (Target range).

-

Visualization: UV (254 nm) is primary. Use Potassium Permanganate (

) stain to distinguish the alkene from non-active impurities (alkene turns bright yellow/brown on purple background).

Decision Matrix

Use the following logic flow to determine the necessary protocol intensity.

Figure 1: Decision matrix for selecting the appropriate purification tier based on crude complexity.

Protocol A: Standard Flash Chromatography

Best for: Removing polar byproducts, catalysts, and baseline material.

Materials

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Mobile Phase: Hexanes (Grade: HPLC/ACS) and Ethyl Acetate.

-

Column Dimensions: 10:1 to 20:1 Silica-to-Crude mass ratio.

Step-by-Step Procedure

-

Equilibration: Pack the column using a slurry method with 100% Hexanes . Flush with 2 column volumes (CV) of Hexanes to remove air bubbles and heat of solvation.

-

Sample Loading (Critical):

-

Liquid Loading: If the crude is an oil, dissolve in the minimum amount of Hexanes/DCM (1:1). Load carefully onto the sand bed.

-

Dry Loading: If the crude is viscous or has poor solubility in Hexanes, adsorb it onto coarse silica (1:2 ratio), evaporate dryness, and pour onto the column bed.

-

-

Elution Gradient:

-

CV 1–3: 100% Hexanes (Elutes non-polar dimers/biaryls).

-

CV 4–10: 0%

5% EtOAc in Hexanes (Linear Gradient). -

CV 10+: Hold at 5% EtOAc until product elutes.

-

-

Fraction Collection: Collect small fractions (approx. 1/4 of column volume). Test every 3rd tube by TLC.

Protocol B: Argentation Chromatography ( -Impregnated Silica)

Best for: Separating the target terminal alkene from internal alkene isomers (e.g.,

Mechanism: Silver ions (

Preparation of 10% w/w Silica

-

Dissolve 2.0 g of Silver Nitrate (

) in 20 mL of Acetonitrile (dissolves faster than water and is easier to remove). -

Add 20.0 g of Silica Gel 60 to a round-bottom flask.

-

Add the

solution to the silica. Shake vigorously to create a slurry. -

Rotary Evaporate the solvent (shield from light with foil) until a free-flowing white powder remains.

-

Note: The silica may darken slightly due to light sensitivity; this is normal.

-

Elution Protocol

-

Packing: Pack the column in the dark (wrap column in foil) using 100% Hexanes.

-

Loading: Load the semi-purified material from Protocol A (if applicable) or the crude mixture.

-

Gradient: Run a shallower gradient than Protocol A.

-

Start: 98:2 Hexanes:Toluene (Toluene acts as a modifier).

-

Ramp: Increase polarity very slowly to 5% EtOAc/Hexanes.

-

-

Result: The internal isomer (weaker

-complex) will elute first . The target terminal alkene (stronger

Quality Control & Validation

Post-purification, verify the integrity of the fractions.

| Method | Observation Criteria |

| 1H-NMR (CDCl3) | Terminal Alkene Signals: Look for the characteristic multiplet at |

| GC-MS | Single peak integration >98%. Mass spectrum should show parent ion |

Workflow Visualization

Figure 2: Operational workflow for the purification process.

References

-

Still, W. C.; Kahn, M.; Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925.

-

Williams, C. M.; Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447.

-

Reich, H. J. (2024). Chromatographic Techniques: Flash Chromatography. University of Wisconsin-Madison Chemistry Database.

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.

Sources

Application Note: Advanced Recrystallization Strategies for Fluorinated Organic Compounds

Executive Summary

The introduction of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry, improving metabolic stability, lipophilicity, and bioavailability. However, the unique physicochemical properties of fluorine—specifically its high electronegativity combined with low polarizability—create distinct challenges in purification. Fluorinated compounds frequently exhibit "oiling out" (Liquid-Liquid Phase Separation, LLPS) rather than distinct nucleation, and they often possess steep solubility curves that defy standard solvent logic.

This guide details field-proven protocols for the recrystallization of fluorinated APIs and intermediates. It moves beyond standard organic chemistry techniques to incorporate fluorine-specific solvent strategies and metastable zone engineering .

The Fluorine Effect: Mechanistic Insight

To successfully crystallize fluorinated molecules, one must understand the intermolecular forces at play. Unlike standard lipophilic alkyl chains, perfluoroalkyl and trifluoromethyl groups do not interact via simple dispersion forces alone.

The "Polar Hydrophobicity" Paradox

Fluorine is the most electronegative element, yet the C-F bond has low polarizability. This results in a "non-stick" character where fluorinated segments segregate from both polar (water) and lipophilic (hydrocarbon) solvents.

-

Crystal Packing: Fluorinated compounds often rely on weak C-F···H , C-F···F , and C-F···

interactions for lattice energy. These interactions are directional and easily disrupted by impurities or improper solvent choice. -

Oiling Out Mechanism: Because the melting point of fluorinated intermediates is often lowered by impurities (freezing point depression), the "oiling out" temperature often exceeds the crystallization temperature. The system enters a metastable liquid-liquid zone before it can nucleate.

Solvent Selection Strategy

Standard solvents (Ethyl Acetate/Hexanes) often fail for fluorinated compounds because the fluorinated domains resist solvation in hydrocarbons but are too lipophilic for polar solvents.

The "Fluorous Hybrid" Approach

We recommend a "Hybrid Solvent" strategy. Using a fluorinated solvent as the primary solvent or antisolvent can bridge the solubility gap.

Table 1: Recommended Solvents for Fluorinated Compounds

| Solvent Class | Solvent Name | Role | Boiling Point (°C) | Application Notes |

| Primary (Good) | Benzotrifluoride (BTF) | Replacement for DCM | 102 | Excellent solubilizer for -CF3 groups; higher boiling point allows better thermal gradients than DCM. |

| Primary (Good) | Trifluoroethanol (TFE) | H-Bond Disruptor | 74 | Use for compounds with strong H-bonding (amides/ureas) that refuse to dissolve in non-polar solvents. |

| Antisolvent | Heptane | Standard Non-polar | 98 | Often superior to hexanes due to higher thermal ceiling; promotes slower nucleation. |

| Antisolvent | Fluorobenzene | Modifier | 85 | Use as a co-solvent to modulate solubility if BTF is too strong. |